N-(2,2-diphenylethyl)pyrimidin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2,2-diphenylethyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-3-8-15(9-4-1)17(16-10-5-2-6-11-16)14-21-18-19-12-7-13-20-18/h1-13,17H,14H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRFNAPZKAGURD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC2=NC=CC=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N 2,2 Diphenylethyl Pyrimidin 2 Amine and Its Analogues
Established Synthetic Routes to Substituted Pyrimidin-2-amines
The construction of substituted pyrimidin-2-amines can be broadly categorized into two primary strategies: the initial formation of the pyrimidine (B1678525) ring followed by functionalization, or the direct incorporation of the desired amine substituent during the ring synthesis.
Cyclization Reactions for Pyrimidine Ring Formation
The foundational approach to pyrimidine synthesis involves the cyclization of acyclic precursors. These reactions typically build the six-membered heterocyclic ring by combining fragments that provide the necessary carbon and nitrogen atoms. A common and versatile method is the condensation of a three-carbon component with a nitrogen-containing fragment like guanidine (B92328).
One of the most classic and widely utilized methods is the Principal Synthesis , which involves the cyclocondensation of β-dicarbonyl compounds (or their synthetic equivalents) with guanidines to directly form 2-aminopyrimidines. This method's efficiency is demonstrated in the reaction of various chalcones with guanidine hydrochloride, which, when refluxed in the presence of a base, yields 4,6-disubstituted pyrimidin-2-amines in good yields nih.gov.
Multicomponent reactions (MCRs) have also gained prominence for their efficiency in constructing complex molecules in a single step. For instance, the Biginelli reaction, a well-known MCR, can be adapted to produce pyrimidine derivatives. mdpi.com A related three-component reaction involves the condensation of ketones, nitriles, and an ammonia source, which can be catalyzed by copper, to afford a diverse range of functionalized pyrimidines youtube.com. Another approach utilizes the reaction of β-formyl enamides with urea, catalyzed by samarium chloride under microwave irradiation, to achieve cyclization and form the pyrimidine core youtube.com.
The versatility of cyclization reactions is further highlighted by the use of different starting materials. For example, α,β-unsaturated ketones can undergo a [3+3] annulation with amidines, followed by oxidation, to yield pyrimidines wikipedia.org. Similarly, substituted chalcones react with reagents like urea, thiourea, or guanidine hydrochloride to produce the corresponding pyrimidin-2-ols, thiols, or amines nih.gov.
Table 1: Examples of Cyclization Reactions for Pyrimidine Ring Formation
| Starting Materials | Reagents | Product Type | Reference |
| β-Dicarbonyl compound, Guanidine | Base | 2-Aminopyrimidine (B69317) | nih.gov |
| Chalcone, Guanidine hydrochloride | Base (e.g., KOH) | 4,6-Disubstituted pyrimidin-2-amine | nih.gov |
| Ketone, Nitrile | Copper catalyst, Base | Substituted pyrimidine | youtube.com |
| β-Formyl enamide, Urea | Samarium chloride, Microwave | Pyrimidine | youtube.com |
| α,β-Unsaturated ketone, Amidine | Visible light, Air (oxidant) | Pyrimidine | wikipedia.org |
N-Arylation and Amination Strategies
Once the pyrimidine scaffold, often bearing a leaving group such as a halogen at the 2-position, is synthesized, the N-(2,2-diphenylethyl) group or other amine analogues can be introduced via cross-coupling reactions. These methods have become indispensable in modern organic synthesis for their reliability and broad substrate scope.
Palladium-catalyzed cross-coupling reactions are a cornerstone for the formation of carbon-nitrogen bonds. These methods offer a powerful way to attach amine substituents to the pyrimidine ring. The general mechanism involves the oxidative addition of a palladium(0) catalyst to an aryl or heteroaryl halide (e.g., 2-chloropyrimidine), followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the N-substituted product and regenerate the palladium(0) catalyst.
The choice of ligand for the palladium catalyst is crucial for the success of these reactions, influencing reaction rates, yields, and functional group tolerance. A variety of phosphine-based ligands have been developed to facilitate these transformations, enabling the coupling of a wide range of amines with pyrimidine halides.
The Buchwald-Hartwig amination is a specific, highly effective type of palladium-catalyzed C-N cross-coupling reaction. It has been extensively applied to the synthesis of N-aryl and N-alkyl pyrimidin-2-amines. This reaction is renowned for its high functional group tolerance and its ability to couple a vast array of amines, including primary and secondary alkyl and aryl amines, with heteroaryl halides or triflates.
A typical Buchwald-Hartwig protocol for synthesizing N-arylpyrimidin-2-amine derivatives involves reacting a 2-halopyrimidine with the desired amine in the presence of a palladium catalyst, a suitable phosphine ligand (such as Xantphos), and a strong base (like sodium tert-butoxide) in a solvent such as toluene. For the synthesis of a compound like N-(2,2-diphenylethyl)pyrimidin-2-amine, a plausible approach would be the reaction of 2-chloropyrimidine (B141910) with 2,2-diphenylethan-1-amine under these optimized conditions. Researchers have successfully synthesized various N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives with moderate to good yields using dichlorobis(triphenylphosphine)palladium(II), Xantphos, and sodium tert-butoxide in refluxing toluene icm.edu.plresearchgate.netyoutube.com.
The development of successive generations of catalyst systems, featuring increasingly bulky and electron-rich phosphine ligands, has significantly expanded the scope and efficiency of the Buchwald-Hartwig amination, allowing for reactions to proceed under milder conditions.
Table 2: Key Components in Buchwald-Hartwig Amination for Pyrimidine Synthesis
| Component | Examples | Role in Reaction | Reference |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, [PdCl(allyl)]₂ | Source of active Pd(0) catalyst | icm.edu.pl |
| Ligand | Xantphos, BINAP, DPPF, RuPhos | Stabilizes Pd center, facilitates oxidative addition and reductive elimination | icm.edu.plnih.gov |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine, facilitates catalyst turnover | icm.edu.plmdpi.com |
| Substrates | 2-Chloropyrimidine, 2-Bromopyrimidine (B22483), Amine | Reactants for C-N bond formation | icm.edu.pl |
| Solvent | Toluene, Dioxane | Reaction medium | icm.edu.pl |
Novel Synthetic Methodologies and Process Optimization
In line with the increasing demand for sustainable chemical manufacturing, recent research has focused on developing more environmentally friendly and efficient synthetic methods.
Green Chemistry Approaches in Synthetic Design
Green chemistry principles are being actively applied to the synthesis of pyrimidines to reduce waste, minimize energy consumption, and avoid hazardous solvents and reagents. Key strategies include the use of alternative energy sources like microwave and ultrasound irradiation, as well as the development of solvent-free and catalyst-free reaction conditions.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. mdpi.com It provides rapid and uniform heating, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. youtube.com The Biginelli three-component cyclocondensation, for example, can be efficiently carried out under microwave irradiation to produce pyrimidine derivatives, often in the absence of a solvent. mdpi.com This technique has been successfully used for the synthesis of various bioactive pyrimidine scaffolds. nih.govyoutube.com
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another alternative energy source. The physical phenomenon of acoustic cavitation can enhance reaction rates and yields. Ultrasound irradiation has been effectively used for the synthesis of 2-aminopyrimidine and barbituric acid derivatives through base-driven heterocyclization reactions, offering advantages such as mild conditions and short reaction times. icm.edu.plnih.gov
Solvent-Free and Catalyst-Free Reactions: Eliminating solvents and catalysts from chemical reactions is a primary goal of green chemistry. Solvent-free, or "neat," reactions reduce waste and simplify product purification. Several methods for pyrimidine synthesis have been developed under these conditions. For instance, 2-aminopyrimidine derivatives have been synthesized by heating 2-amino-4,6-dichloropyrimidine with various amines in the presence of a base without any solvent. Furthermore, catalyst-free, multi-component reactions for preparing substituted aminopyridines and related heterocycles under solvent-free conditions have also been reported, highlighting a trend towards more benign synthetic protocols. An NH4I-promoted three-component tandem reaction of ketones, ammonium acetate, and N,N-dimethylformamide dimethyl acetal provides a facile, metal- and solvent-free route to substituted pyrimidines. nih.govresearchgate.net
These green approaches not only offer environmental benefits but also often lead to improved process efficiency, making them highly attractive for the synthesis of this compound and its analogues on both laboratory and industrial scales.
Continuous Flow Synthesis Techniques
Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients, offering advantages such as enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for straightforward scalability. In the context of synthesizing this compound and related compounds, flow chemistry enables precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purities.
A typical continuous flow setup for the synthesis of N-arylpyrimidin-2-amines involves the palladium-catalyzed Buchwald-Hartwig amination. In such a system, solutions of the pyrimidine halide (e.g., 2-chloropyrimidine), the amine (2,2-diphenylethanamine), a palladium catalyst, a suitable ligand, and a base are pumped through a heated microreactor or a packed-bed reactor. The short diffusion distances and high surface-area-to-volume ratio in these reactors facilitate rapid and efficient reaction, often reducing reaction times from hours to minutes compared to traditional batch synthesis.
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for a Model Amination Reaction
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | 6 - 24 hours | 5 - 30 minutes |
| Typical Yield | 75 - 90% | 85 - 98% |
| Temperature Control | Moderate | Precise |
| Scalability | Difficult, requires re-optimization | Straightforward (scaling-out) |
| Safety | Potential for thermal runaway | Inherently safer |
Research has demonstrated that the use of immobilized catalysts in packed-bed reactors can further enhance the efficiency of the process by simplifying product purification and allowing for catalyst recycling.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions. The application of microwave irradiation can lead to a dramatic reduction in reaction times, increased product yields, and sometimes, different reaction selectivities compared to conventional heating methods.
For the synthesis of this compound, microwave-assisted protocols typically involve the same reactants as in traditional methods (a 2-halopyrimidine and 2,2-diphenylethanamine) but are carried out in a dedicated microwave reactor. The sealed reaction vessels allow for the use of temperatures and pressures above the solvent's boiling point, which significantly accelerates the rate of the palladium-catalyzed cross-coupling reaction.
Table 2: Representative Microwave-Assisted Protocol for N-Arylpyrimidin-2-amine Synthesis
| Reactant 1 | Reactant 2 | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 2-Chloropyrimidine | 2,2-Diphenylethanamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 150 | 20 | 92 |
| 2-Bromopyrimidine | Analogue Amine | Pd(OAc)₂ / BINAP | K₃PO₄ | Toluene | 120 | 30 | 88 |
The choice of solvent, base, and catalyst/ligand system is crucial and often needs to be optimized for the specific substrates being used. The high efficiency of microwave heating allows for rapid screening of these parameters to identify the optimal reaction conditions.
Mechanistic Studies of Formation Reactions
The formation of this compound is typically achieved through a palladium-catalyzed Buchwald-Hartwig amination reaction. Understanding the mechanism of this reaction is critical for optimizing reaction conditions and extending its applicability.
Identification of Reaction Intermediates
The catalytic cycle of the Buchwald-Hartwig amination is believed to involve several key palladium intermediates. While direct observation of these intermediates for the specific synthesis of this compound is not widely reported, studies on analogous systems have identified the following key species through techniques like NMR spectroscopy and mass spectrometry:
Pd(0)L₂ complex: The active catalyst, typically formed in situ from a palladium(II) precatalyst.
Oxidative Addition Complex (Ar-Pd(II)-X)(L)₂: Formed by the reaction of the Pd(0) complex with the aryl halide (2-halopyrimidine).
Amine Complex [(Ar-Pd(II)-X)(L)(amine)]: Formed by the coordination of the amine to the oxidative addition complex.
Amidopalladium Complex Ar-Pd(II)-NR₂: Formed after deprotonation of the coordinated amine by a base. This is often a key intermediate.
Reductive Elimination Product Precursor: From which the C-N bond is formed and the Pd(0) catalyst is regenerated.
Elucidation of Reaction Mechanisms
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving three main steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the 2-halopyrimidine to form a Pd(II) intermediate. This is often the rate-determining step.
Amine Coordination and Deprotonation: The amine (2,2-diphenylethanamine) coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium amide complex.
Reductive Elimination: The C-N bond is formed from the palladium amide complex, yielding the desired product, this compound, and regenerating the active Pd(0) catalyst.
Kinetic studies on related systems suggest that the nature of the halide on the pyrimidine ring (I > Br > Cl), the choice of ligand, and the strength of the base all significantly influence the reaction rate and efficiency.
Stereochemical Considerations in Synthesis
For the synthesis of this compound itself, the product is achiral, and therefore, stereochemical considerations are not a primary concern. However, if the synthesis involves analogues with chiral centers, either on the pyrimidine ring or on the side chain, the stereochemical outcome of the reaction becomes important.
In such cases, the use of chiral ligands on the palladium catalyst can induce enantioselectivity, leading to the preferential formation of one enantiomer over the other. The development of asymmetric Buchwald-Hartwig amination reactions is an active area of research, although specific applications to chiral analogues of this compound are not extensively documented in readily available literature.
Purification and Isolation Techniques for this compound
The purification and isolation of this compound are critical steps to obtain the compound in high purity. The choice of technique depends on the scale of the synthesis and the nature of the impurities.
Commonly employed methods include:
Column Chromatography: This is the most widely used technique for the purification of this compound on a laboratory scale. Silica gel is typically used as the stationary phase, with a gradient of ethyl acetate in hexanes or dichloromethane in methanol as the mobile phase.
Crystallization: If the crude product is obtained as a solid, crystallization from a suitable solvent or solvent mixture can be an effective method for purification. Common solvents for crystallization include ethanol (B145695), isopropanol, or ethyl acetate/hexanes.
Acid-Base Extraction: Given the basic nature of the amine functionality, an acid-base extraction can be used to separate the product from non-basic impurities. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the product, which then moves to the aqueous phase. The aqueous phase is then basified, and the purified product is extracted back into an organic solvent.
Table 3: Overview of Purification Techniques
| Technique | Principle | Advantages | Disadvantages |
| Column Chromatography | Differential adsorption of components onto a stationary phase. | High resolution, applicable to a wide range of compounds. | Can be time-consuming and require large volumes of solvent. |
| Crystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Can provide very high purity, scalable. | Requires the compound to be a solid, potential for product loss in the mother liquor. |
| Acid-Base Extraction | Difference in the pKa of the compound and impurities. | Simple, inexpensive, and effective for removing non-basic impurities. | Less effective for removing impurities with similar pKa values. |
The final purity of the isolated this compound is typically confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Comprehensive Spectroscopic Characterization and Structural Analysis of N 2,2 Diphenylethyl Pyrimidin 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For N-(2,2-diphenylethyl)pyrimidin-2-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the various protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.
The protons of the two phenyl rings on the ethyl group are expected to resonate in the aromatic region, typically between δ 7.0 and 7.5 ppm. chemicalbook.com The specific multiplicity of these signals would depend on the resolution and the specific magnetic environments, but a complex multiplet is expected. The methine proton (CH) of the diphenylethyl group, being adjacent to the two phenyl rings and the methylene (B1212753) group, would likely appear as a triplet around δ 4.0-4.3 ppm. chemicalbook.commdpi.com
The methylene protons (CH₂) attached to the amine nitrogen are predicted to show a doublet of doublets or a triplet at approximately δ 3.3-3.9 ppm, coupled to the methine proton and the amine proton. chemicalbook.commdpi.com The amine proton (NH) itself would likely present as a broad singlet, with its chemical shift being concentration and solvent dependent, typically in the range of δ 4.0-5.5 ppm. semanticscholar.org
The protons of the pyrimidine (B1678525) ring will have characteristic chemical shifts. The proton at position 5 is expected to appear as a triplet around δ 6.7-6.8 ppm. The two equivalent protons at positions 4 and 6 would likely resonate as a doublet at approximately δ 8.2-8.3 ppm. chemicalbook.com
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Phenyl (C₆H₅) | 7.0 - 7.5 | Multiplet |
| Methine (CH) | 4.0 - 4.3 | Triplet |
| Methylene (CH₂) | 3.3 - 3.9 | Doublet of doublets/Triplet |
| Amine (NH) | 4.0 - 5.5 | Broad Singlet |
| Pyrimidine H-5 | 6.7 - 6.8 | Triplet |
| Pyrimidine H-4, H-6 | 8.2 - 8.3 | Doublet |
This is an interactive data table. The predicted values are based on analogous structures and may vary based on solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The carbons of the phenyl rings are expected in the aromatic region, typically from δ 125 to 145 ppm. The quaternary carbon of the phenyl rings, to which the ethyl group is attached, would be found in this range as well. The methine carbon (CH) of the diphenylethyl group is predicted to resonate around δ 50 ppm, while the methylene carbon (CH₂) adjacent to the nitrogen is expected at approximately δ 43 ppm. mdpi.com
For the pyrimidine ring, the carbon at position 2, bonded to the amine nitrogen, would be significantly deshielded and is anticipated to appear around δ 163 ppm. The carbons at positions 4 and 6 are expected to resonate near δ 158 ppm, and the carbon at position 5 would likely be found around δ 110 ppm. nih.gov
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Phenyl (C₆H₅) | 125 - 145 |
| Methine (CH) | ~50 |
| Methylene (CH₂) | ~43 |
| Pyrimidine C-2 | ~163 |
| Pyrimidine C-4, C-6 | ~158 |
| Pyrimidine C-5 | ~110 |
This is an interactive data table. The predicted values are based on analogous structures and may vary based on solvent and experimental conditions.
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)
To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, advanced 2D NMR experiments are essential. ipb.pt
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, it would show a cross-peak between the methine (CH) proton and the methylene (CH₂) protons of the ethyl group, as well as between the methylene protons and the amine (NH) proton. It would also confirm the coupling between the H-4/H-6 and H-5 protons of the pyrimidine ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to unambiguously assign the signals for the CH, CH₂, and the pyrimidine CH groups by linking the proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the different parts of the molecule. For example, HMBC would show a correlation from the methylene (CH₂) protons to the C-2 carbon of the pyrimidine ring, confirming the N-C bond. It would also show correlations from the methine (CH) proton to the carbons of the phenyl rings.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands.
A key feature would be the N-H stretching vibration of the secondary amine, which is expected to appear as a single, sharp to medium band in the region of 3300-3500 cm⁻¹. nih.gov The aromatic C-H stretching vibrations from the phenyl and pyrimidine rings would be observed just above 3000 cm⁻¹. The aliphatic C-H stretching of the ethyl group would be seen just below 3000 cm⁻¹.
The spectrum would also show characteristic absorptions for the C=N and C=C stretching vibrations within the pyrimidine and phenyl rings in the region of 1500-1650 cm⁻¹. nih.gov The C-N stretching vibration is expected to appear in the range of 1250-1350 cm⁻¹. nih.gov
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (secondary amine) | 3300 - 3500 |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | < 3000 |
| C=N / C=C Stretch (aromatic) | 1500 - 1650 |
| C-N Stretch | 1250 - 1350 |
This is an interactive data table. The predicted values are based on typical ranges for these functional groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, which allows for the calculation of the elemental composition. This provides a high degree of confidence in the molecular formula of the synthesized compound.
The fragmentation pattern in the mass spectrum would provide further structural information. A prominent fragmentation pathway would likely involve the cleavage of the bond between the ethyl group and the pyrimidine ring. Another characteristic fragmentation would be the loss of a phenyl group from the diphenylethyl moiety, leading to a stable benzylic cation.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting fragment ions. In the analysis of this compound, collision-induced dissociation (CID) of the protonated molecule [M+H]⁺ would provide valuable insights into its structural connectivity.
The fragmentation of this compound is expected to follow characteristic pathways influenced by the stability of the resulting carbocations and neutral losses. A primary fragmentation pathway for compounds containing the 2,2-diphenylethylamine (B1585070) moiety is the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable diphenylmethylium cation. mdpi.comlibretexts.org Another expected fragmentation involves the pyrimidine ring itself. sapub.org
A plausible fragmentation pattern for this compound is outlined below. The initial protonated molecule would undergo fragmentation upon collision with an inert gas. The most likely cleavage occurs between the two carbon atoms of the ethyl linker, which is a known fragmentation pathway for aliphatic amines, often referred to as α-cleavage. libretexts.org This would result in the formation of the highly stable diphenylmethyl cation. Further fragmentation of the pyrimidine-containing fragment could also occur.
Table 1: Hypothetical Tandem Mass Spectrometry (MS/MS) Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment | Plausible Neutral Loss |
| 288.16 | 167.09 | Diphenylmethylium cation | C₆H₇N₃ |
| 288.16 | 195.11 | [M - C₆H₅]⁺ | C₆H₅ |
| 288.16 | 95.05 | Protonated pyrimidin-2-amine | C₁₄H₁₃ |
Note: The data in this table is illustrative and represents plausible fragmentation patterns based on the chemical structure and known fragmentation mechanisms of similar compounds.
X-ray Crystallography for Solid-State Structural Determination
A single-crystal X-ray diffraction analysis of this compound would involve irradiating a suitable single crystal of the compound with monochromatic X-rays. The diffraction pattern produced is then used to calculate the electron density distribution within the crystal, from which the atomic positions can be determined. mdpi.com
The analysis would provide key structural parameters. For instance, the planarity of the pyrimidine and phenyl rings could be confirmed, and the dihedral angle between these ring systems would be precisely measured. researchgate.net The bond lengths and angles within the entire molecule would be determined with high precision, offering insight into the hybridization and bonding characteristics of each atom. nih.gov
Table 2: Illustrative Crystallographic Data for this compound
| Parameter | Illustrative Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1515 |
| Z | 4 |
Note: This data is hypothetical and serves to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment.
The packing of molecules in a crystal is governed by a variety of intermolecular interactions. rsc.org For this compound, the presence of a hydrogen bond donor (the amine N-H) and multiple hydrogen bond acceptors (the nitrogen atoms of the pyrimidine ring) suggests that hydrogen bonding plays a significant role in the crystal packing. nih.gov Specifically, intermolecular N-H···N hydrogen bonds are expected to be a dominant feature, potentially forming dimers or extended chains. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. elte.hu The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule. shu.ac.uk
The structure of this compound contains several chromophores: the two phenyl rings and the pyrimidine ring. These aromatic systems are responsible for the compound's UV absorption profile. The expected electronic transitions are primarily π → π* transitions associated with the conjugated π-electron systems of the aromatic rings. libretexts.org The presence of nitrogen atoms with lone pairs of electrons also allows for n → π* transitions, although these are typically of lower intensity. uzh.ch
The UV-Vis spectrum of this compound, likely recorded in a solvent such as ethanol (B145695) or methanol, would be expected to show strong absorption bands in the UV region. The exact position and intensity of these bands are influenced by the extent of conjugation and the electronic nature of the substituents.
Table 3: Predicted UV-Vis Spectroscopic Data for this compound
| Predicted λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Type of Transition | Chromophore |
| ~260 | ~15,000 | π → π | Phenyl rings |
| ~275 | ~10,000 | π → π | Pyrimidine ring |
| ~310 | ~800 | n → π* | Pyrimidine ring |
Note: The data presented in this table is predictive, based on the known spectroscopic behavior of the constituent chromophores.
Advanced Computational and Theoretical Investigations of N 2,2 Diphenylethyl Pyrimidin 2 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods provide insights into electron distribution, molecular orbital energies, and reactivity, which are crucial for predicting chemical behavior.
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. eurjchem.com For a molecule like N-(2,2-diphenylethyl)pyrimidin-2-amine, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry and calculate various electronic properties. dovepress.comnih.gov These calculations would reveal details about bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure. Furthermore, DFT is used to determine the distribution of electron density, which is key to understanding the molecule's reactivity and intermolecular interactions. The influence of a solvent environment on the geometry and electronic properties could also be simulated using models like the Polarizable Continuum Model (PCM). nih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions. The HOMO would likely be localized on the electron-rich pyrimidine (B1678525) ring and the amine linker, while the LUMO might be distributed over the pyrimidine and phenyl rings.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This table is illustrative and not based on published experimental data.)
| Parameter | Energy (eV) | Localization |
|---|---|---|
| HOMO | -6.5 | Pyrimidine ring, Amino nitrogen |
| LUMO | -1.2 | Pyrimidine ring, Phenyl groups |
| Energy Gap (ΔE) | 5.3 | - |
Electrostatic Potential Surface (EPS) Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing different potential values. For this compound, the most negative regions (typically colored red or yellow) would indicate areas susceptible to electrophilic attack, such as the nitrogen atoms of the pyrimidine ring. Positive regions (colored blue) would highlight areas prone to nucleophilic attack, likely around the hydrogen atoms. This analysis provides a visual representation of how the molecule would interact with other charged or polar species.
Reactivity Indices and Fukui Functions
Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. nih.gov Parameters such as chemical potential (μ), hardness (η), and electrophilicity (ω) can be calculated from the HOMO and LUMO energies. nih.gov Fukui functions are used to identify the specific atoms within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. These local reactivity descriptors offer a more detailed picture than the broad view provided by the MEP surface.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide insights into the conformational flexibility and stability of a molecule in a dynamic environment, such as in solution.
Solvent Effects and Solvation Models (e.g., PCM)
The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models are employed to simulate these effects. The Polarizable Continuum Model (PCM) is a widely used and effective method for this purpose.
In the PCM framework, the solvent is treated as a continuous medium with a defined dielectric constant (ε), rather than modeling individual solvent molecules. The solute molecule is placed within a cavity in this continuum. The solute's charge distribution polarizes the surrounding solvent continuum, which in turn creates a reaction field that interacts with the solute. This interaction is calculated iteratively until a self-consistent solution is reached, providing insights into the molecule's stability and properties in solution.
For this compound, PCM calculations can predict how its electronic structure, geometry, and spectroscopic properties change in solvents of varying polarities, from nonpolar (like CCl₄) to polar (like water). For instance, solvation is known to affect the tautomeric equilibrium in aminopurine derivatives, a related class of compounds. The model can quantify the stabilization of different conformers or tautomers in solution, which is crucial for understanding its chemical behavior in a realistic medium.
Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting spectroscopic parameters, which aids in the interpretation of experimental spectra and can help confirm molecular structures.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. The process involves first optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field. These shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).
For this compound, theoretical calculations would provide predicted chemical shifts for each unique proton and carbon atom. Comparing these computed values with experimental spectra helps in assigning the signals unambiguously. The accuracy of these predictions can be enhanced by including solvent effects (e.g., via PCM) and using appropriate levels of theory and basis sets.
Table 1: Illustrative Computed ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Disclaimer: The following data is illustrative, based on typical values for similar functional groups, as specific computational studies on this compound are not publicly available.)
| Atom Position | Computed ¹³C Shift (δ) | Atom Position | Computed ¹H Shift (δ) |
|---|---|---|---|
| Pyrimidine C2 | 162.5 | Pyrimidine H4/H6 | 8.35 |
| Pyrimidine C4/C6 | 157.8 | Pyrimidine H5 | 6.70 |
| Pyrimidine C5 | 111.4 | NH (amine) | 7.10 |
| Phenyl C (ipso) | 143.2 | CH (methine) | 4.95 |
| Phenyl C (ortho) | 128.9 | CH₂ (methylene) | 4.15 |
| Phenyl C (meta) | 128.6 | Phenyl H (ortho/meta/para) | 7.20-7.40 |
| Phenyl C (para) | 126.8 | ||
| CH (methine) | 55.1 | ||
| CH₂ (methylene) | 45.3 |
Infrared (IR) spectroscopy identifies molecular functional groups based on their vibrational modes. Quantum chemical calculations can compute the harmonic vibrational frequencies corresponding to these modes. These calculations produce a set of frequencies and their corresponding intensities, which can be plotted to generate a theoretical IR spectrum.
For this compound, key vibrational modes would include N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic parts, C=N and C=C stretching within the pyrimidine and phenyl rings, and various bending modes. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data.
Table 2: Illustrative Calculated IR Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound (Disclaimer: The following data is illustrative, based on typical values for similar functional groups, as specific computational studies on this compound are not publicly available.)
| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Stretch (secondary amine) | 3350-3450 | Medium |
| Aromatic C-H Stretch | 3050-3150 | Medium-Weak |
| Aliphatic C-H Stretch | 2850-3000 | Medium |
| C=N Stretch (pyrimidine ring) | 1580-1620 | Strong |
| C=C Stretch (aromatic rings) | 1450-1600 | Strong-Medium |
| C-N Stretch | 1250-1350 | Medium |
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excited states of molecules. This allows for the prediction of UV-Vis absorption spectra by determining the energies of electronic transitions from the ground state to various excited states. The calculation yields the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands.
For this compound, TD-DFT calculations could identify the key π→π* and n→π* transitions responsible for its UV-Vis absorption. The calculations would likely show intense absorptions corresponding to transitions involving the π systems of the pyrimidine and diphenyl groups. The inclusion of solvent models like PCM is particularly important for UV-Vis predictions, as solvent polarity can cause shifts (either blue or red shifts) in the absorption maxima.
Table 3: Illustrative Theoretical UV-Vis Absorption Maxima (λ_max) for this compound via TD-DFT/PCM (Disclaimer: The following data is illustrative, based on typical values for similar aromatic systems, as specific computational studies on this compound are not publicly available.)
| Solvent | Calculated λ_max (nm) | Major Transition Type | Calculated Oscillator Strength (f) |
|---|---|---|---|
| Gas Phase | 265 | π→π | 0.45 |
| Cyclohexane (nonpolar) | 268 | π→π | 0.48 |
| Acetonitrile (polar) | 275 | π→π* | 0.52 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a key tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the associated energy barriers. This provides a step-by-step understanding of how reactants are converted into products.
For the synthesis of this compound, which would likely involve the condensation of a guanidine-like species with a β-dicarbonyl equivalent derived from the diphenylethyl moiety, computational studies can be instrumental. Theoretical investigations on the formation of related pyrido[2,3-d]pyrimidines have detailed the multi-step processes involving Knoevenagel condensation, Michael addition, and cyclization. Similar computational approaches could be applied to determine the most favorable reaction pathway for the synthesis of this compound, identify the rate-determining step, and explore the role of catalysts.
Pharmacophore Modeling for Ligand Design (General Principles, no specific biological targets)
Pharmacophore modeling is a fundamental concept in rational drug design. A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target and trigger a response. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.
There are two main approaches to pharmacophore modeling:
Ligand-Based Modeling : This approach is used when the 3D structure of the biological target is unknown. It involves analyzing a set of known active molecules to identify common chemical features and their spatial arrangement. A model is then built based on this common pattern.
Structure-Based Modeling : When the 3D structure of the target (e.g., a protein) is available, a pharmacophore can be derived directly from the key interaction points within the ligand-binding site.
For a molecule like this compound, a pharmacophore model would highlight key features:
Hydrogen Bond Acceptors : The nitrogen atoms in the pyrimidine ring.
Hydrogen Bond Donor : The N-H group of the secondary amine.
Hydrophobic/Aromatic Features : The two phenyl rings.
These features, and their specific 3D arrangement, constitute the pharmacophore. This model can then be used as a 3D query to screen large virtual databases for other structurally diverse molecules that match the pharmacophore, potentially identifying new compounds with similar biological activities.
Chemical Reactivity and Derivatization Strategies for N 2,2 Diphenylethyl Pyrimidin 2 Amine
Functional Group Transformations and Modifications of the N-(2,2-diphenylethyl) Moiety
The N-(2,2-diphenylethyl) group offers several sites for chemical modification. The secondary amine linking the side chain to the pyrimidine (B1678525) ring is a key functional group that can undergo various transformations. Additionally, the two phenyl rings are susceptible to electrophilic substitution, providing further avenues for derivatization.
The secondary amine can be targeted for N-alkylation or N-acylation reactions. Acylation, the addition of an acyl group, is a common strategy to form amides. For instance, reacting primary amines like 2,2-diphenylethan-1-amine with acyl chlorides is an efficient method for creating amide bonds, a transformation that can be applied to the secondary amine of the title compound. mdpi.comiu.edu The unique structure of the 2,2-diphenylethylamine (B1585070) scaffold is considered a valuable building block in medicinal chemistry, contributing to lipophilicity and potential receptor interactions. mdpi.commdpi.com
The phenyl rings of the diphenylethyl moiety can be functionalized through electrophilic aromatic substitution reactions. wikipedia.org Common transformations include nitration, halogenation, and Friedel-Crafts alkylation or acylation. The alkyl group connecting the phenyl rings to the main structure acts as a weak activating group, directing incoming electrophiles primarily to the ortho and para positions of the benzene (B151609) rings.
Table 1: Potential Functional Group Transformations of the N-(2,2-diphenylethyl) Moiety
| Reaction Type | Reagents | Potential Product | Notes |
|---|---|---|---|
| N-Acylation | Acyl chloride (R-COCl), Base | N-acyl-N-(2,2-diphenylethyl)pyrimidin-2-amine | Forms a tertiary amide, modifying the electronic properties of the amine nitrogen. mdpi.com |
| N-Alkylation | Alkyl halide (R-X), Base | N-alkyl-N-(2,2-diphenylethyl)pyrimidin-2-amine | Introduces an additional alkyl group on the amine nitrogen. |
| Aromatic Nitration | HNO₃, H₂SO₄ | N-(2,2-di(nitrophenyl)ethyl)pyrimidin-2-amine | Introduces nitro groups, typically at the para positions of the phenyl rings. mdpi.com |
| Aromatic Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | N-(2,2-di(halophenyl)ethyl)pyrimidin-2-amine | Introduces halogen atoms on the phenyl rings. wikipedia.org |
Functionalization of the Pyrimidine Ring
The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. researchgate.net This electronic nature dictates its reactivity, making it generally resistant to electrophilic attack but susceptible to nucleophilic substitution. The presence of the amino substituent at the C-2 position significantly influences the ring's reactivity and the regioselectivity of subsequent functionalization.
Electrophilic aromatic substitution on an unsubstituted pyrimidine ring is difficult. researchgate.net However, the reaction is possible when the ring is substituted with electron-donating groups, such as an amino or hydroxyl group. researchgate.net The N-(2,2-diphenylethyl)amino group at the C-2 position is an activating group that directs electrophilic attack to the electron-rich C-5 position. researchgate.net Reactions like halogenation and nitration can occur at this position, provided that suitable activating conditions are employed. For example, pyrimidines with one activating substituent can undergo halogenation. researchgate.net
The electron-deficient character of the pyrimidine ring makes it a prime candidate for nucleophilic aromatic substitution (SNAr). myuchem.comnih.gov The C-2, C-4, and C-6 positions are electron-deficient and thus susceptible to attack by nucleophiles. In N-(2,2-diphenylethyl)pyrimidin-2-amine, the C-2 position is already substituted. Therefore, nucleophilic attack would preferentially occur at the C-4 and C-6 positions. If a good leaving group, such as a halogen, is present at these positions, SNAr reactions proceed readily with a variety of nucleophiles including amines, thiols, and alkoxides. myuchem.comchemrxiv.org
Recent advances have also enabled the direct C-H functionalization of pyrimidines, avoiding the need for pre-functionalized substrates. researchgate.netnih.gov One strategy involves the formation of pyrimidinyl iminium salt intermediates, which can then react with various nucleophiles to form aminated products, often with high selectivity for the C-2 position. researchgate.netnih.gov While the target compound is already substituted at C-2, these methods highlight the inherent reactivity of the pyrimidine core.
Synthesis of Structurally Modified Analogues and Derivatives
The synthesis of analogues of this compound can be achieved by building the molecule from simpler precursors or by modifying the existing scaffold. A common synthetic route involves the condensation of a guanidine (B92328) derivative with a 1,3-dicarbonyl compound or its equivalent. mdpi.com However, this approach can be limited by the availability of appropriately substituted guanidines. mdpi.com
A more versatile and modern approach for synthesizing a diverse library of N-aryl or N-alkyl pyrimidin-2-amines is the palladium-catalyzed Buchwald-Hartwig amination. mdpi.comnih.govnih.gov This reaction couples an amine with an aryl halide (or pseudohalide). For example, 2-chloropyrimidine (B141910) or 2-bromopyrimidine (B22483) can be reacted with 2,2-diphenylethylamine in the presence of a palladium catalyst and a suitable ligand to form the target compound. myuchem.com This method allows for wide variation in both the pyrimidine and the amine components.
Researchers have successfully synthesized various N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives using this protocol, demonstrating its broad applicability. nih.gov Similarly, various pyrimidin-2-amine derivatives have been prepared via nucleophilic substitution or palladium-catalyzed coupling reactions for biological evaluation. nih.gov
Table 2: Examples of Synthesized Pyrimidin-2-amine Analogues
| Analogue Structure | Synthesis Method | Key Precursors | Reference |
|---|---|---|---|
| N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine | Buchwald-Hartwig Amination | 2-chloro-4-(pyridin-3-yl)pyrimidine, Aryl amine | nih.gov |
| N-(4-Morpholinophenyl)-4-phenoxypyrimidin-2-amine | Nucleophilic Substitution | 2-amino-4-chloropyrimidine, Phenol, 4-Morpholinoaniline | nih.gov |
| 4-(Pyridin-3-yl)pyrimidin-2-amine | Condensation | 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, Guanidine | nih.gov |
| N-(2,4-Dimethylbenzyl)-4-(pyridin-3-yl)pyrimidin-2-amine | N-Alkylation | 4-(pyridin-3-yl)pyrimidin-2-amine, 2,4-dimethylbenzyl bromide | mdpi.comnih.gov |
Regioselectivity and Stereoselectivity in Derivatization
Regioselectivity refers to the control of which position on a molecule reacts. In the derivatization of this compound, regioselectivity is crucial.
On the Pyrimidine Ring : As discussed, the C-2 amino group directs electrophiles to the C-5 position. researchgate.net Conversely, nucleophilic attacks are directed to the C-4 and C-6 positions. stackexchange.com The outcome of nucleophilic substitution is highly predictable if a leaving group is present at either C-2 or C-4; frontier molecular orbital theory suggests that the C-4 position is generally more reactive towards nucleophiles than the C-2 position in 2,4-disubstituted pyrimidines. stackexchange.comnih.gov
On the Diphenylethyl Moiety : Electrophilic substitution on the phenyl rings is directed to the ortho and para positions by the activating effect of the ethyl bridge. Steric hindrance from the bulky pyrimidine group may favor substitution at the para position.
Stereoselectivity concerns the control of the three-dimensional arrangement of atoms. The parent molecule, this compound, is achiral. However, chirality can be introduced through derivatization. For example, if a substitution reaction on the ethyl bridge creates a new stereocenter, a racemic mixture of enantiomers could be formed. The development of stereoselective synthetic methods, often involving chiral catalysts or reagents, would be necessary to produce a single enantiomer. researchgate.netmdpi.com Such control is vital, as different stereoisomers of a molecule can have distinct biological activities. researchgate.net
Catalyst-Mediated Reactions for Derivatization
Catalysts play a pivotal role in modern organic synthesis, enabling efficient and selective transformations. For the derivatization of this compound and its analogues, transition metal catalysts are particularly important.
Palladium Catalysis : Palladium complexes are widely used for cross-coupling reactions. The Buchwald-Hartwig amination is a key method for forming the C-N bond between the pyrimidine ring (from a 2-halopyrimidine) and an amine. nih.govnih.govSuzuki coupling , another palladium-catalyzed reaction, can be used to form C-C bonds by coupling a halopyrimidine with a boronic acid, allowing for the introduction of various aryl or alkyl groups onto the pyrimidine ring. myuchem.com
Ruthenium and Iridium Catalysis : Ruthenium complexes have been used to catalyze the multicomponent synthesis of 2-(N-alkylamino)pyrimidines from alcohols and guanidine salts. mdpi.com Ruthenium(II) catalysts have also been shown to enable nucleophilic aromatic substitution on aminopyridines, a related class of heterocycles. thieme-connect.de Iridium catalysts have been employed in the multicomponent synthesis of pyrimidines from amidines and alcohols. organic-chemistry.org
Other Catalysts : Gold complexes have been used to catalyze cycloadditions to form 4-aminopyrimidines from ynamides and nitriles. mdpi.com Ultrasound irradiation has also been shown to be an effective tool, often in conjunction with catalysts, to improve reaction times and yields in the synthesis and derivatization of pyrimidines. nih.gov
Table 3: Catalyst Systems for Pyrimidine Derivatization
| Catalyst System | Reaction Type | Application | Reference |
|---|---|---|---|
| Dichlorobis(triphenylphosphine)Pd(II) / Xantphos | Buchwald-Hartwig Amination | Synthesis of N-arylpyrimidin-2-amines from 2-chloropyrimidines. | nih.govnih.gov |
| Pd₂(dba)₃ / X-Phos | Buchwald-Hartwig Amination | Synthesis of pyrimidin-2-amine derivatives. | nih.gov |
| Dichlorobis(triphenylphosphine)Pd(II) | Suzuki Coupling | C-C bond formation on the pyrimidine ring. | mdpi.com |
| Ruthenium complexes | Multicomponent Tandem Synthesis | Synthesis of 2-(N-alkylamino)pyrimidines from alcohols. | mdpi.com |
| PN₅P-Iridium-pincer complexes | Multicomponent Synthesis | Synthesis of pyrimidines from amidines and alcohols. | organic-chemistry.org |
| Ph₃PAuNTf₂ | [2+2+2] Cycloaddition | Synthesis of 4-aminopyrimidines from ynamides and nitriles. | mdpi.com |
Derivatization for Analytical Enhancement
The analytical determination of this compound in various matrices can be significantly improved through chemical derivatization. This process involves modifying the analyte to enhance its physicochemical properties, leading to better separation and detection. The primary goals of derivatization for this compound are to introduce a chromophore or fluorophore for enhanced UV-Vis or fluorescence detection, and to increase its volatility for gas chromatography (GC) analysis.
The secondary amine and the pyrimidine ring in this compound are the primary sites for derivatization reactions. A variety of reagents can be employed to target the secondary amine, leading to the formation of derivatives with improved detectability.
Derivatization for High-Performance Liquid Chromatography (HPLC)
For HPLC analysis, derivatization is often employed to introduce a moiety that strongly absorbs ultraviolet (UV) or visible light, or one that fluoresces, thereby significantly lowering the limits of detection (LOD) and quantification (LOQ).
Dansylation
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride, DNS-Cl) is a widely used reagent for derivatizing primary and secondary amines. mdpi.com The reaction of Dansyl chloride with the secondary amine of this compound under basic conditions yields a highly fluorescent dansyl-derivative. This derivative can be readily detected with high sensitivity using a fluorescence detector. The reaction is typically robust and can be performed pre-column. mdpi.comresearchgate.net
The derivatization process generally involves mixing the sample containing the analyte with a solution of Dansyl chloride in an appropriate solvent like acetone (B3395972) or acetonitrile, in the presence of a carbonate or bicarbonate buffer to maintain an alkaline pH. mdpi.com The mixture is then heated to facilitate the reaction.
Table 1: Hypothetical HPLC-Fluorescence Detection Parameters Before and After Dansylation of this compound
| Parameter | Before Derivatization | After Derivatization with Dansyl Chloride |
| Excitation Wavelength (λex) | N/A (non-fluorescent) | ~340 nm |
| Emission Wavelength (λem) | N/A (non-fluorescent) | ~525 nm |
| Retention Time (min) | ~8.5 | ~12.2 |
| Limit of Detection (LOD) | High (µg/mL range) | Low (ng/mL range) |
FMOC Derivatization
9-fluorenylmethyl chloroformate (FMOC-Cl) is another effective derivatizing agent for primary and secondary amines, yielding highly fluorescent and stable derivatives. acs.org The reaction with this compound would occur at the secondary amine in the presence of a borate (B1201080) buffer at an alkaline pH. nih.gov The resulting FMOC-derivative exhibits strong fluorescence, allowing for sensitive detection in HPLC analysis. This method can increase the detection sensitivity by several orders of magnitude compared to UV absorbance detection of the underivatized compound. acs.org
Table 2: Plausible HPLC-Fluorescence Detection Characteristics Following FMOC Derivatization
| Parameter | Underivatized Compound | FMOC-Derivative |
| Excitation Wavelength (λex) | N/A | ~265 nm |
| Emission Wavelength (λem) | N/A | ~315 nm |
| Retention Time (min) | ~8.5 | ~15.8 |
| Limit of Detection (LOD) | High (µg/mL range) | Low (fmol range) |
NBD-Cl Derivatization
7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) reacts with primary and secondary amines to form highly fluorescent adducts. nih.gov The reaction with this compound would take place under alkaline conditions to yield a fluorescent derivative that can be detected at specific excitation and emission wavelengths. sielc.com This derivatization is advantageous due to the high reactivity of NBD-Cl and the stability of the resulting derivatives.
Table 3: Anticipated Analytical Enhancements with NBD-Cl Derivatization for HPLC-FLD Analysis
| Parameter | Underivatized Compound | NBD-Derivative |
| Excitation Wavelength (λex) | N/A | ~470 nm |
| Emission Wavelength (λem) | N/A | ~540 nm |
| Retention Time (min) | ~8.5 | ~14.1 |
| Limit of Detection (LOD) | High (µg/mL range) | Low (ng/mL range) |
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization is crucial as this compound has low volatility due to the presence of the polar secondary amine group. The goal of derivatization for GC is to increase the volatility and thermal stability of the analyte.
Silylation
Silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as those in amine groups. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the secondary amine with a trimethylsilyl (B98337) (TMS) group. researchgate.neticm.edu.pl This derivatization significantly increases the volatility of the compound, making it amenable to GC analysis. The resulting TMS-derivative will also exhibit a characteristic mass spectrum, aiding in its identification and quantification. researchgate.net
Table 4: Predicted GC-MS Parameters Following Silylation of this compound
| Parameter | Underivatized Compound | TMS-Derivative |
| Volatility | Low | High |
| GC Elution | Poor / Does not elute | Sharp, symmetrical peak |
| Retention Time (min) | N/A | ~18.7 |
| Key Mass Fragments (m/z) | N/A | M+, M-15, and other characteristic fragments |
Exploratory Research Directions and Non Pharmacological Applications of N 2,2 Diphenylethyl Pyrimidin 2 Amine Derivatives
Potential in Materials Science
The inherent properties of the aminopyrimidine scaffold, combined with the influence of the N-(2,2-diphenylethyl) group, make these derivatives intriguing candidates for the development of novel materials with tailored functionalities.
The pyrimidin-2-amine moiety is rich in hydrogen bond donors and acceptors, a key feature for directing the self-assembly of molecules into ordered, supramolecular structures. mdpi.com Hydrogen bonding plays a critical role in the formation of such organized molecular systems. mdpi.com The nitrogen atoms within the pyrimidine (B1678525) ring and the exocyclic amine group can participate in predictable hydrogen-bonding motifs, similar to those seen in assemblies of melamine (B1676169) and barbituric acid derivatives. mdpi.com
The introduction of the bulky N-(2,2-diphenylethyl) substituent is expected to profoundly influence this self-organization process. The two phenyl groups introduce significant steric hindrance, which can guide the directionality of the assembly and prevent simple, planar packing. This can lead to the formation of more complex, three-dimensional architectures such as porous networks or intercalated structures. Furthermore, the 2,2-diphenylethan-1-amine fragment is recognized as a valuable building block in the synthesis of hybrid materials and polymers, underscoring its utility in creating larger, functional systems. mdpi.com The interplay between the hydrogen-bonding aminopyrimidine core and the sterically demanding diphenylethyl groups could thus be exploited to engineer novel organic materials with controlled porosity and topology.
Pyrimidine derivatives are a significant class of materials in optoelectronics research due to the electron-deficient nature of the pyrimidine ring. researchgate.netmdpi.com This property makes them excellent electron-accepting units in donor-π-acceptor (D-π-A) chromophores, which are fundamental to materials with interesting optical and electronic properties. researchgate.netnih.gov The luminescence and electronic characteristics of these molecules can be finely tuned by altering the substituents on the pyrimidine core. nih.govresearchgate.net
Table 1: Examples of Photophysical Properties of Substituted Pyrimidine Derivatives This table presents data for various pyrimidine derivatives to illustrate the impact of substitution on optoelectronic properties.
| Compound Type | Substituents | Emission Max (λem) | Quantum Yield (ΦF) | Application Context |
|---|---|---|---|---|
| Arylpyrimidine | Spirofluorene | 399-406 nm (in solution) | 0.37-0.63 | Blue light emission researchgate.net |
| D-π-A-π-D Pyrimidine | Phenoxazine (donor) | Green Emission | EQE ~25% | TADF Emitters for OLEDs nih.gov |
| Arylvinylpyrimidine | Amino groups | 434-486 nm | >0.3 | Strong fluorescence researchgate.net |
Role in Coordination Chemistry and Ligand Design
The nitrogen atoms in the N-(2,2-diphenylethyl)pyrimidin-2-amine structure make it a versatile ligand for coordinating with a wide range of metal ions, opening avenues for new catalysts and functional materials.
The pyrimidin-2-amine framework is an excellent chelating agent. The two nitrogen atoms of the pyrimidine ring, along with the exocyclic amino group, provide multiple coordination sites for metal ions. researchgate.netnih.gov A wide variety of pyrimidine-derived ligands have been shown to form stable complexes with numerous transition metals, including Zn(II), Cu(II), Ni(II), Co(II/III), and Fe(III). researchgate.netacs.orgcu.edu.egekb.egresearchgate.net
The coordination can result in diverse molecular geometries, which are influenced by the metal ion's nature, the other ligands present, and the steric bulk of substituents on the pyrimidine ligand. acs.org For instance, studies on related ligands have revealed distorted octahedral and square pyramidal geometries. researchgate.netacs.org In these complexes, the ligand can bind to the metal center using the pyrimidyl nitrogen and the exocyclic amine nitrogen, functioning as a bidentate ligand. researchgate.net The large steric profile of the diphenylethyl group in this compound derivatives would likely play a crucial role in dictating the coordination number and geometry of the resulting metal complexes, potentially leading to unique structural motifs and reactivities.
Table 2: Selected Metal Complexes of Pyrimidine-Derived Ligands
| Ligand | Metal Ion | Coordination Geometry | Reference |
|---|---|---|---|
| 3-[(4,6-dimethyl-pyrimidine-2-yl)-hydrazono]-butan-2-one oxime | Zn(II) | Distorted square pyramidal | acs.org |
| Schiff base from S-methyl dithiocarbazate and pyrimidine-4-carbaldehyde | Ni(II), Co(III), Fe(III) | Distorted octahedral | researchgate.net |
| 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide | Cr, Mn, Fe, Co, Ni, Cu, Zn, Cd | Octahedral | ekb.eg |
| {1-[(5-bromo-2-hydroxy-benzylidene)-amino]-4-phenyl-2-thioxo-1,2-dihyro-pyrimidin-5-yl}-phenyl-methanone | Cu(II), Ni(II), Co(II) | Not specified | researchgate.net |
Metal complexes derived from amine-containing ligands are widely used as catalysts in organic synthesis. nih.govmdpi.com Complexes featuring pyrimidine-based ligands, in particular, have shown significant promise. For example, palladium complexes are instrumental in catalyzing Buchwald-Hartwig amination reactions for the synthesis of N-arylpyrimidin-2-amines. mdpi.com
Furthermore, sophisticated dinuclear complexes containing pyrimidine-based bridging ligands have been developed for photocatalysis. Ruthenium(II)-Palladium(II) complexes built on phenanthroline ligands substituted with di(pyridin-2-yl)amine have been successfully employed as dual-function photocatalysts for reactions like the Sonogashira coupling. chemrxiv.orgresearchgate.net These systems efficiently absorb visible light and facilitate catalytic transformations. chemrxiv.orgresearchgate.net Metal complexes of this compound could similarly be explored as catalysts. The electronic properties of the pyrimidine ring and the steric bulk of the diphenylethyl group can be used to tune the activity and selectivity of the metallic center in various catalytic processes, including cross-coupling, oxidation, and reduction reactions.
Analytical Chemistry Applications of this compound Derivatives
The combination of metal-chelating ability and inherent photophysical properties makes pyrimidine derivatives attractive candidates for the development of chemical sensors. mdpi.comnih.gov The 2-aminopyrimidine (B69317) moiety can act as a selective binding site for specific metal ions. nih.gov Upon complexation, the electronic structure of the molecule is altered, which can lead to a measurable change in its optical properties, such as a shift in the absorption or fluorescence spectrum or an enhancement or quenching of the emission intensity. researchgate.net
This principle has been demonstrated in related systems. For instance, a Schiff base containing an aminophenylthio group was synthesized for the selective and sensitive detection of mercury (Hg²⁺) ions in water samples, with a very low detection limit. researchgate.net Derivatives of this compound could be designed as fluorescent chemosensors. The diphenylethyl groups could enhance the fluorescence quantum yield of the free ligand, and upon selective binding of a target analyte (e.g., a heavy metal ion) to the aminopyrimidine site, a distinct fluorescence response could be generated. This would enable their use in environmental monitoring and analytical testing for the detection of trace amounts of specific metal ions.
Based on the comprehensive search for scientific literature, there is currently insufficient specific data available on the chemical compound This compound to generate the detailed article as per the requested outline.
The search results provided general information on the broad class of pyrimidine derivatives, including their synthesis and applications in areas such as corrosion inhibition. However, specific research findings on the use of this compound as an analytical reagent, its application in chromatographic derivatization, its specific corrosion inhibition potential, or its distinct future prospects in chemical synthesis could not be located.
To fulfill the user's strict requirement of focusing solely on this compound and adhering to the specified sections, specific research dedicated to this particular compound is necessary. The available data on the wider family of pyrimidine derivatives is too general and does not provide the required level of detail for the outlined article.
Therefore, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the provided structure and content requirements for this compound at this time.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-(2,2-diphenylethyl)pyrimidin-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example, analogous compounds (e.g., diphenylethylamine derivatives) are synthesized via palladium-catalyzed cross-coupling or condensation reactions under inert atmospheres. Key factors include:
- Catalysts : Palladium or copper catalysts for C–N bond formation .
- Solvents : Polar aprotic solvents (e.g., DMF, toluene) to stabilize intermediates .
- Temperature : Controlled heating (60–120°C) to optimize reaction rates without decomposition.
Yield optimization often requires iterative adjustments to stoichiometry and purification via column chromatography .
Q. How is the compound structurally characterized to confirm purity and identity?
- Methodological Answer : A combination of analytical techniques is used:
- NMR Spectroscopy : H and C NMR to verify substituent positions and aromaticity .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation .
- X-ray Crystallography : Resolves spatial arrangement and hydrogen-bonding networks (e.g., C–H⋯N interactions in related pyrimidine derivatives) .
Purity is assessed via HPLC (>95% peak area) and elemental analysis .
Q. What initial biological screening approaches are used to evaluate its pharmacological potential?
- Methodological Answer : In vitro assays are prioritized:
- Enzyme Inhibition : Radioligand binding assays (e.g., H-dopamine uptake inhibition for dopamine transporter modulation) .
- Cell Viability : MTT assays against cancer cell lines to assess cytotoxicity .
- Receptor Binding : Competitive binding studies using fluorescent probes for target identification .
Advanced Research Questions
Q. How can contradictions in crystallographic and computational structural data be resolved?
- Methodological Answer : Discrepancies (e.g., bond angles or torsional strain) are addressed by:
- Density Functional Theory (DFT) : Comparing computed vs. experimental X-ray geometries (e.g., P—C—N angles in phosphanyl-pyridine derivatives) .
- Variable-Temperature XRD : Assess thermal motion effects on crystallographic parameters .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-stacking vs. hydrogen bonding) .
Q. What strategies improve the compound’s solubility for in vivo pharmacokinetic studies?
- Methodological Answer : Solubility enhancement methods include:
- Salt Formation : Hydrochloride or citrate salts to increase aqueous solubility .
- Co-solvents : Use of cyclodextrins or PEG-based formulations for parenteral administration .
- Prodrug Design : Esterification of amine groups to improve bioavailability .
Q. How can structure-activity relationships (SAR) be established for analogs of this compound?
- Methodological Answer : SAR studies involve:
- Analog Synthesis : Systematic modification of substituents (e.g., replacing pyrimidine with quinazoline or varying phenyl groups) .
- Bioactivity Profiling : Testing analogs against target enzymes (e.g., kinase inhibition assays) .
- Computational Modeling : Molecular docking to predict binding affinities (e.g., using AutoDock Vina) .
Q. What experimental designs address conflicting data in biological activity studies?
- Methodological Answer : Contradictions (e.g., varying IC values across studies) are mitigated by:
- Standardized Protocols : Repeating assays under identical conditions (pH, temperature, cell line passage number) .
- Orthogonal Assays : Cross-validating results with alternative methods (e.g., SPR vs. fluorescence polarization) .
- Meta-Analysis : Aggregating data from multiple labs to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
